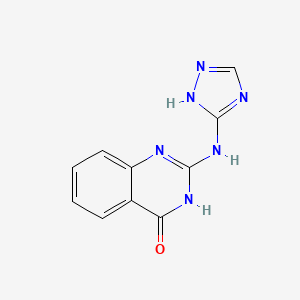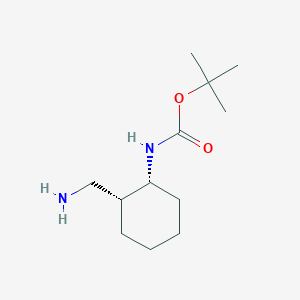
2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one is a heterocyclic compound that contains both a quinazolinone and a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate nitriles or carboxylic acids.
Coupling of the Two Moieties: The final step involves coupling the triazole and quinazolinone moieties through an amination reaction, typically using reagents such as phosphorus oxychloride or other activating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Wissenschaftliche Forschungsanwendungen
2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. It has shown promising activity against various pathogens and cancer cell lines.
Biological Studies: Researchers investigate its mechanism of action, including its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, particularly those involving triazole and quinazolinone derivatives.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole moiety can bind to metal ions or active sites of enzymes, while the quinazolinone core can interact with nucleic acids or proteins. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoquinazolin-4(1H)-one: Lacks the triazole moiety but shares the quinazolinone core.
1H-1,2,4-Triazol-3-amine: Contains the triazole ring but lacks the quinazolinone core.
Quinazolin-4(1H)-one Derivatives: Various derivatives with different substituents on the quinazolinone core.
Uniqueness
2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one is unique due to the combination of the triazole and quinazolinone moieties, which confer distinct biological activities and chemical reactivity
Eigenschaften
CAS-Nummer |
61741-45-5 |
|---|---|
Molekularformel |
C10H8N6O |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
2-(1H-1,2,4-triazol-5-ylamino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H8N6O/c17-8-6-3-1-2-4-7(6)13-10(14-8)15-9-11-5-12-16-9/h1-5H,(H3,11,12,13,14,15,16,17) |
InChI-Schlüssel |
DTOJEYLIXJAXNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methylindeno[1,2-b]indol-10(5H)-one](/img/structure/B11877622.png)


![8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline](/img/structure/B11877649.png)
![6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877650.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877661.png)

![7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B11877672.png)

![6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B11877680.png)



